molecular formula C9H7BrN2S B1505621 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole CAS No. 915923-21-6

2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole

Cat. No. B1505621
CAS RN: 915923-21-6
M. Wt: 255.14 g/mol
InChI Key: SILPBHNEWDTMAT-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen . The “2-Bromophenyl” part suggests the presence of a phenyl ring with a bromine atom attached . The “5-methyl” indicates a methyl group attached to the thiadiazole ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For instance, the bromophenyl group might be introduced through a halogenation reaction. The thiadiazole ring could be formed through a cyclization reaction involving a thiol and a diazonium compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, the thiadiazole ring, and the methyl group . For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by factors like its molecular structure and the types of functional groups it contains .

Scientific Research Applications

Anticancer Potential

Research has demonstrated the synthesis of novel thiadiazole derivatives, showing significant anticancer activities. For instance, compounds incorporating thiadiazole moiety have been evaluated for their anticancer activity against Hepatocellular carcinoma cell lines, with some showing promising results (Gomha et al., 2017). Similarly, another study focused on the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, revealing compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity, indicating their potential use in cancer therapy (Gür et al., 2020).

Antimicrobial and Antituberculosis Activities

Compounds bearing the 1,3,4-thiadiazole moiety have shown promising antimicrobial activities. A study synthesizing new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety demonstrated significant antibacterial and antifungal activities, including against Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Neuroprotective and Anticonvulsant Effects

Derivatives of 1,3,4-thiadiazole have been evaluated for neuroprotective activities, with some compounds showing significant protective effects in neuronal cultures exposed to neurotoxic agents. This suggests their potential in treating neurological conditions (Rzeski et al., 2007). Moreover, several studies have synthesized and tested 1,3,4-thiadiazole derivatives for anticonvulsant activity, identifying potent compounds that compare favorably with standard anticonvulsant drugs (Chapleo et al., 1986).

Corrosion Inhibition

The corrosion inhibition performance of 1,3,4-thiadiazole derivatives on mild steel in acidic solutions has been studied, showing that some derivatives exhibit good inhibition properties. This highlights their potential application in corrosion protection (Bentiss et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity . Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science . This could involve studying its biological activity, its physical properties, or its reactivity in chemical reactions .

properties

IUPAC Name

2-(2-bromophenyl)-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILPBHNEWDTMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650836
Record name 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole

CAS RN

915923-21-6
Record name 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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